

Synthesis of Vinyl Triflates from Terminal Alkynes: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Vinyl triflate	
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Abstract

Vinyl triflates are exceptionally versatile intermediates in modern organic synthesis, primarily serving as robust coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions. Their synthesis from readily available terminal alkynes represents a direct and atom-economical approach to accessing these valuable building blocks. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of vinyl triflates from terminal alkynes, with a focus on reaction mechanisms, catalytic systems, and practical experimental considerations. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction

Vinyl triflates (vinyl trifluoromethanesulfonates) are highly valued synthetic intermediates due to the excellent leaving group ability of the triflate moiety, which facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] While traditionally synthesized by trapping ketone enolates with triflating agents, the direct conversion of alkynes to vinyl triflates offers a more convergent and often milder alternative.[1] This guide will explore the primary strategies for this transformation, including direct triflic acid addition and metal-catalyzed approaches.



Synthetic Methodologies Direct Addition of Trifluoromethanesulfonic Acid (TfOH)

The direct addition of triflic acid to terminal alkynes is one of the earliest reported methods for the synthesis of **vinyl triflates**.[1] This reaction typically proceeds via a vinyl cation intermediate, leading to the Markovnikov addition product.

Mechanism: The highly acidic proton of triflic acid protonates the alkyne, forming a vinyl cation at the more substituted position. Subsequent attack by the triflate anion yields the **vinyl triflate**.

Advantages:

- Operationally simple.
- Does not require a metal catalyst.

Disadvantages:

- Requires strongly acidic conditions.[1]
- Often necessitates very low temperatures (e.g., -100 °C) to control the reaction.[1]
- Can suffer from side reactions and isomerization.[1]
- May require the use of excess alkyne.[1]

Metal-Catalyzed Synthesis of Vinyl Triflates

To overcome the limitations of direct triflic acid addition, several metal-catalyzed methods have been developed, offering milder reaction conditions and improved selectivity.

A significant advancement in the synthesis of **vinyl triflate**s from alkynes involves the use of a catalytic amount of a metal triflate, such as zinc(II) triflate (Zn(OTf)₂), in the presence of a stoichiometric amount of a silyl triflate, typically trimethylsilyl triflate (TMSOTf).[1][3] This method is applicable to a broad range of terminal and internal alkynes.[1][3]

Reaction Conditions: The reaction is typically carried out at room temperature in a solvent like acetonitrile.[1][3]



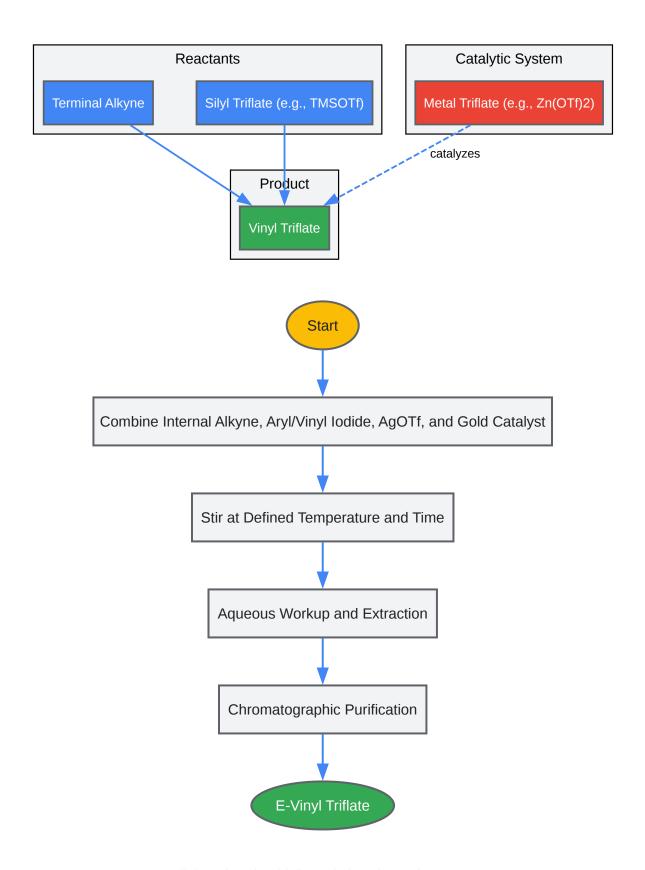




Mechanism: A proposed mechanism suggests that the metal triflate activates the alkyne towards nucleophilic attack. The silyl triflate plays a crucial role, with silicon acting as an initial target for a vinyl metal intermediate, facilitating catalyst regeneration.[1] For internal alkynes, this method can provide modest Z-selectivity, particularly with bulkier substituents.[1][3]

Logical Relationship: Key Components in Zn(II)-Catalyzed Vinyl Triflate Synthesis





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